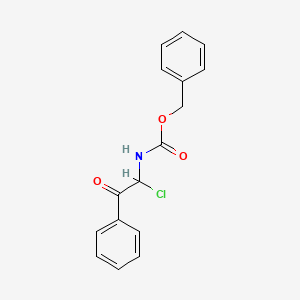

Benzyl (1-chloro-2-oxo-2-phenylethyl)carbamate

Description

Benzyl N-(1-chloro-2-oxo-2-phenylethyl)carbamate: is an organic compound belonging to the carbamate family Carbamates are esters of carbamic acid and are known for their diverse applications in various fields, including agriculture, medicine, and industry

Properties

CAS No. |

54167-78-1 |

|---|---|

Molecular Formula |

C16H14ClNO3 |

Molecular Weight |

303.74 g/mol |

IUPAC Name |

benzyl N-(1-chloro-2-oxo-2-phenylethyl)carbamate |

InChI |

InChI=1S/C16H14ClNO3/c17-15(14(19)13-9-5-2-6-10-13)18-16(20)21-11-12-7-3-1-4-8-12/h1-10,15H,11H2,(H,18,20) |

InChI Key |

MIAMWRXXOGTQRJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(C(=O)C2=CC=CC=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzyl N-(1-chloro-2-oxo-2-phenylethyl)carbamate typically involves the reaction of benzyl carbamate with 1-chloro-2-oxo-2-phenylethyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the carbamate linkage. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.

Industrial Production Methods: On an industrial scale, the production of benzyl N-(1-chloro-2-oxo-2-phenylethyl)carbamate may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: Benzyl N-(1-chloro-2-oxo-2-phenylethyl)carbamate can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield benzyl carbamate and 1-chloro-2-oxo-2-phenylethyl alcohol.

Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are less common, it can potentially undergo such reactions depending on the reagents and conditions used.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like amines, thiols, and alcohols in the presence of a base.

Hydrolysis: Acidic or basic aqueous solutions.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed:

Substitution: Various substituted carbamates.

Hydrolysis: Benzyl carbamate and 1-chloro-2-oxo-2-phenylethyl alcohol.

Scientific Research Applications

Chemistry: Benzyl N-(1-chloro-2-oxo-2-phenylethyl)carbamate is used as an intermediate in organic synthesis, particularly in the preparation of more complex carbamate derivatives.

Biology: In biological research, this compound can be used to study enzyme inhibition, as carbamates are known to inhibit certain enzymes by carbamylation of active site residues.

Medicine: Carbamates, in general, have applications in pharmaceuticals as potential therapeutic agents. Benzyl N-(1-chloro-2-oxo-2-phenylethyl)carbamate may be explored for its potential medicinal properties, although specific applications are still under investigation.

Industry: In the industrial sector, this compound can be used in the production of polymers and resins, where carbamate linkages provide desirable mechanical and chemical properties.

Mechanism of Action

The mechanism of action of benzyl N-(1-chloro-2-oxo-2-phenylethyl)carbamate involves the carbamylation of nucleophilic sites on target molecules. This process can inhibit the function of enzymes by modifying active site residues, thereby preventing substrate binding and catalysis. The specific molecular targets and pathways depend on the context of its application, whether in biological systems or industrial processes.

Comparison with Similar Compounds

Ethyl carbamate: Another ester of carbamic acid, commonly used in organic synthesis.

Methyl carbamate: Similar in structure but with a methyl group instead of a benzyl group.

Phenyl carbamate: Contains a phenyl group, offering different chemical properties and applications.

Uniqueness: Benzyl N-(1-chloro-2-oxo-2-phenylethyl)carbamate is unique due to the presence of both a benzyl group and a 1-chloro-2-oxo-2-phenylethyl moiety

Biological Activity

Benzyl (1-chloro-2-oxo-2-phenylethyl)carbamate is a compound of interest due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound is characterized by a carbamate functional group attached to a benzyl moiety and a chloro-substituted phenylethyl structure. The presence of the carbonyl and chloro groups significantly influences its reactivity and interaction with biological targets.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. It can bind to various molecular targets, altering their activities and leading to diverse biological effects. The exact pathways depend on the specific application, but it is hypothesized that the compound may affect cholinergic signaling by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes, which are crucial in neurotransmission.

Inhibition of Cholinesterases

Recent studies have highlighted the inhibitory effects of benzyl carbamates on AChE and BChE. In vitro assays demonstrated that certain derivatives exhibited significant inhibition, with some compounds showing IC50 values comparable to established inhibitors like galantamine.

| Compound | AChE IC50 (µM) | BChE IC50 (µM) | Selectivity Index |

|---|---|---|---|

| This compound | 32.01 | 5.51 | 7.83 |

| Rivastigmine | 56.1 | 38.40 | 5.55 |

This table illustrates the potency of this compound in comparison to rivastigmine, emphasizing its potential as a selective inhibitor for BChE.

Cytotoxicity Studies

Research indicates that benzyl derivatives can exhibit cytotoxic effects in certain cellular models. For instance, studies on benzyl sulfides demonstrated that these compounds undergo metabolic activation leading to cytotoxic intermediates that can damage hepatocytes. The cytotoxicity was found to be influenced by factors such as sex differences in rat models and pre-treatment with phenobarbital, which enhances metabolic activation.

Study on AChE Inhibition

A notable study evaluated the structure-activity relationships (SAR) of various benzyl carbamates, including this compound, focusing on their inhibitory effects on cholinesterases. The study utilized molecular docking techniques to assess binding affinities and interactions at the active sites of AChE and BChE.

Pharmacophore Modeling

Pharmacophore modeling has been employed to identify key structural features that contribute to the inhibitory activity against cholinesterases. This approach revealed that specific substituents on the benzene ring significantly impact enzyme binding and activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.